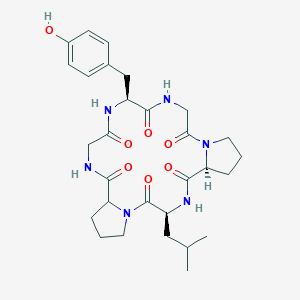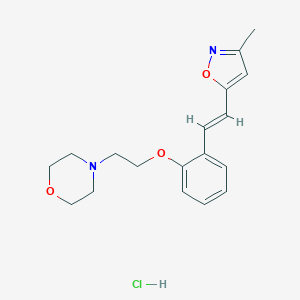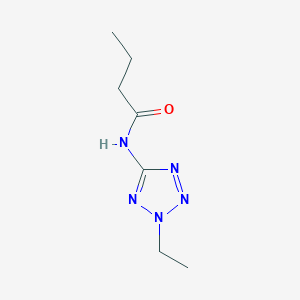
Cleromyrine II
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cleromyrine II is a cyclic peptide composed of the amino acids glycine, tyrosine, proline, and leucine. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cleromyrine II typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed using reagents like TFA.
Cyclization: The linear peptide is cyclized by forming a peptide bond between the N-terminus and C-terminus, often facilitated by coupling agents like EDCI.
Industrial Production Methods
Industrial production of cyclic peptides like this compound involves large-scale SPPS or recombinant DNA technology. The latter involves expressing the peptide in microbial systems, followed by purification using chromatography techniques.
化学反应分析
Types of Reactions
Cleromyrine II can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced using agents like DTT.
Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products
Oxidation: Dityrosine formation.
Reduction: Cleavage of disulfide bonds.
Substitution: Modified peptides with new functional groups.
科学研究应用
Cleromyrine II has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide cyclization and stability.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential as a therapeutic agent due to its stability and bioactivity.
Industry: Utilized in the development of peptide-based materials and coatings.
作用机制
The mechanism of action of Cleromyrine II involves its interaction with specific molecular targets. The cyclic structure enhances its binding affinity and specificity to target proteins, potentially inhibiting their activity. Molecular docking studies have shown strong interactions with enzymes like FAD glucose dehydrogenase and dihydrofolate reductase .
相似化合物的比较
Similar Compounds
Cyclo(L-leucyl-L-prolyl): Known for its antifungal properties and structural similarity.
Cyclo(tyrosyl-prolyl): Shares the tyrosine and proline residues, contributing to similar bioactivities.
Uniqueness
Cleromyrine II is unique due to its specific sequence and cyclic structure, which confer enhanced stability and bioactivity compared to linear peptides and other cyclic peptides with different sequences.
属性
CAS 编号 |
126601-86-3 |
|---|---|
分子式 |
C29H40N6O7 |
分子量 |
584.7 g/mol |
IUPAC 名称 |
(3S,6S,15S)-15-[(4-hydroxyphenyl)methyl]-3-(2-methylpropyl)-1,4,10,13,16,19-hexazatricyclo[19.3.0.06,10]tetracosane-2,5,11,14,17,20-hexone |
InChI |
InChI=1S/C29H40N6O7/c1-17(2)13-21-29(42)35-12-4-5-22(35)27(40)30-15-24(37)32-20(14-18-7-9-19(36)10-8-18)26(39)31-16-25(38)34-11-3-6-23(34)28(41)33-21/h7-10,17,20-23,36H,3-6,11-16H2,1-2H3,(H,30,40)(H,31,39)(H,32,37)(H,33,41)/t20-,21-,22?,23-/m0/s1 |
InChI 键 |
PENCNHGHURUDPZ-WUTAMTCCSA-N |
手性 SMILES |
CC(C)C[C@H]1C(=O)N2CCCC2C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N3CCC[C@H]3C(=O)N1)CC4=CC=C(C=C4)O |
SMILES |
CC(C)CC1C(=O)N2CCCC2C(=O)NCC(=O)NC(C(=O)NCC(=O)N3CCCC3C(=O)N1)CC4=CC=C(C=C4)O |
规范 SMILES |
CC(C)CC1C(=O)N2CCCC2C(=O)NCC(=O)NC(C(=O)NCC(=O)N3CCCC3C(=O)N1)CC4=CC=C(C=C4)O |
同义词 |
cleromyrine II cyclo(Gly-Tyr-Gly-Pro-Leu-Pro) cyclo(glycyl-tyrosyl-glycyl-prolyl-leucyl-prolyl) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B237782.png)
![55-(2-Amino-2-oxoethyl)-42,62-di(ethylidene)-36-(1-hydroxyethyl)-33,51-dimethyl-15-methylidene-13,28,34,37,40,43,49,53,60,63-decaoxo-6,10,17,21,25,32,57-heptathia-14,29,35,38,41,44,50,54,61,64,65,66,67,68,69,70,71-heptadecazadecacyclo[31.19.12.14,52.15,8.19,12.116,19.120,23.124,27.156,59.044,48]henheptaconta-1(52),2,4(66),5(71),7,9(70),16(69),18,20(68),22,24(67),56(65)-dodecaene-30-carboxylic acid](/img/structure/B237786.png)








![3,5-dichloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B237824.png)
